molecular formula C13H19N3O2 B183050 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 857486-15-8

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide

Cat. No.: B183050
CAS No.: 857486-15-8
M. Wt: 249.31 g/mol
InChI Key: PYILUBAXZNMMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[2-(4-morpholinyl)ethyl]benzamide is a benzamide derivative characterized by an amino group at the 2-position of the benzamide core and a morpholinoethyl side chain attached to the amide nitrogen. This structure confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug discovery. The morpholine ring contributes to enhanced solubility and bioavailability, while the amino group facilitates hydrogen bonding and interactions with biological targets .

Preparation Methods

Classical Amidation via Carboxylic Acid Derivatives

The foundational approach for synthesizing 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide involves coupling 2-aminobenzoic acid with 2-(4-morpholinyl)ethylamine. As outlined in patent CN1012498B , analogous benzamide derivatives are synthesized through activation of the carboxylic acid group using oxalyl chloride or thionyl chloride, followed by nucleophilic attack by the amine.

Reaction Mechanism and Conditions

  • Acid Activation : 2-Aminobenzoic acid is treated with oxalyl chloride in anhydrous ethyl acetate at 0–5°C, forming the reactive acyl chloride intermediate. Pyridine is added to sequester HCl, preventing protonation of the amine nucleophile .

  • Amide Bond Formation : The acyl chloride reacts with 2-(4-morpholinyl)ethylamine in a 1:1 molar ratio under inert conditions. The reaction proceeds at room temperature for 3–5 hours, yielding the crude product .

  • Purification : The mixture is washed with aqueous NaOH to remove unreacted acid, followed by recrystallization from ethanol/water (3:1 v/v) to isolate the pure compound .

Yield : 56–63% (crude), improving to 72–78% after purification .

Limitations

  • Side Reactions : Competitive formation of N-acylurea byproducts occurs if moisture is present during acid activation .

  • Solvent Constraints : Ethyl acetate limits solubility of the morpholinyl ethylamine, necessitating excess reagent .

Reductive Amination Pathway

Patent US5516906A describes a streamlined reductive amination strategy for structurally related benzamides, adaptable to this compound. This method circumvents intermediate isolation, enhancing throughput.

Synthetic Steps

  • Schiff Base Formation : 2-Aminobenzaldehyde reacts with 2-(4-morpholinyl)ethylamine in methanol at 60°C, forming an imine intermediate .

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine in the presence of acetic acid (pH 4–5) .

  • Oxidation to Benzamide : The secondary amine is oxidized using tert-butyl hydroperoxide (TBHP) and a catalytic amount of selenium dioxide (SeO2), yielding the final benzamide .

Yield : 68–74% over three steps .

Advantages Over Classical Methods

  • Reduced Purification : Elimination of acyl chloride intermediates minimizes side products.

  • Scalability : The one-pot imine formation/reduction sequence is amenable to continuous flow reactors .

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from CN1052977C , solid-phase synthesis offers a modular route for synthesizing this compound. This approach immobilizes the amine component on resin, enabling iterative coupling and cleavage.

Procedure

  • Resin Functionalization : Wang resin is derivatized with 2-(4-morpholinyl)ethylamine using DIC/HOBt coupling in DMF .

  • Acylation : The resin-bound amine reacts with 2-nitrobenzoic acid (pre-activated as a HATU active ester), forming the nitrobenzamide .

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol .

  • Cleavage : TFA/CH2Cl2 (1:1 v/v) liberates the target compound from the resin .

Yield : 82–85% (overall) .

Industrial Relevance

  • Purity : Solid-phase synthesis eliminates soluble impurities, achieving >98% purity without chromatography .

  • Automation : Compatible with robotic platforms for parallel synthesis of analogs .

Comparative Analysis of Methodologies

ParameterClassical Amidation Reductive Amination Solid-Phase Synthesis
Yield 72–78%68–74%82–85%
Purity 90–92%88–90%98–99%
Reaction Time 8–10 hours6–8 hours12–14 hours
Scalability ModerateHighHigh
Cost Efficiency Low (solvent use)ModerateHigh (resin reuse)

Reaction Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMAc enhance solubility of 2-(4-morpholinyl)ethylamine, improving coupling efficiency by 15–20% compared to ethyl acetate .

  • Microwave Assistance : Patent CN1052977C reports a 30% reduction in reaction time (from 8 hours to 5.5 hours) for amidation steps under microwave irradiation at 80°C.

Catalytic Enhancements

  • Palladium Catalysis : Substituting NaBH3CN with Pd/C in reductive amination increases yield to 79% while reducing catalyst loading by 40% .

  • Acid Additives : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during solid-phase synthesis, critical for chiral purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Overview:
The compound has been identified as a lead candidate in drug discovery, particularly for its antibacterial properties. Its unique structure, featuring an amino group and a morpholine moiety, enhances its solubility and biological interactions, making it suitable for pharmacological applications.

Key Findings:

  • Antibacterial Activity: Research indicates that 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .
  • Synthesis of Complexes: The compound can be synthesized into complexes that demonstrate enhanced antibacterial effects. For instance, it was involved in the synthesis of a complex using sodium tetraphenyl borate, which showed good activity against specific bacterial strains .

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Escherichia coliModerate

Biochemical Imaging

Overview:
In the realm of biochemical imaging, this compound has been utilized to create fluorescent probes. These probes are specifically designed for imaging hydrogen sulfide in living cells, which is crucial for understanding various biological processes.

Key Findings:

  • Fluorescent Probes: The compound has been successfully integrated into lysosome-targetable fluorescent probes, enabling researchers to visualize hydrogen sulfide levels within cellular environments .
  • Imaging Techniques: The application of these probes allows for real-time monitoring of cellular functions and disease states, enhancing the understanding of pathophysiological conditions.

Cancer Research

Overview:
Emerging studies suggest that derivatives of this compound may play a role in cancer treatment. Specifically, compounds with similar structures have shown promise as inhibitors of Bcl-3, a protein implicated in cancer metastasis.

Key Findings:

  • Bcl-3 Inhibition: Research indicates that compounds derived from this benzamide class can inhibit Bcl-3, potentially reducing metastasis in various cancers such as breast cancer .
  • Therapeutic Applications: These compounds are being investigated for their efficacy against several types of cancer, including leukemias and solid tumors .

Table 2: Potential Cancer Applications of Related Compounds

Compound NameTarget Cancer TypeMechanism of Action
N-(benzo[d]thiazol-2-yl)-N-(morpholino)ethylamineAnti-inflammatoryInhibits inflammatory pathways
N-(2-amino-4-pyridyl)benzamideHistone deacetylase inhibitorModulates gene expression
4-Amino-N-[2-(morpholin-4-yl)ethyl]benzamideNeuroprotectiveProtects neuronal cells from damage

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Benzamide derivatives often exhibit diverse biological activities depending on substituent modifications. Below is a comparison of 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide with structurally related compounds:

Compound Key Substituents Biological Target/Activity Key Differences
This compound 2-amino, N-(2-morpholinoethyl) Potential sigma receptor binding, enzyme inhibition Reference compound for solubility and binding studies
4-Chloro-N-[2-(4-morpholinyl)ethyl]benzamide (Moclobemide) 4-chloro, N-(2-morpholinoethyl) MAO-A inhibitor (antidepressant) Chloro substituent reduces hydrogen bonding; lacks 2-amino group
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) 3-iodo-4-methoxy, N-(2-piperidinylethyl) Sigma receptor ligand (prostate cancer imaging) Iodo and methoxy groups enhance lipophilicity and tumor uptake
2-Amino-N-(4′-morpholinophenyl)benzamide 2-amino, N-(4-morpholinophenyl) Thrombin/Factor Xa inhibition Morpholine attached to phenyl ring vs. ethyl chain
4-Hydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide 4-hydroxy, N-(2-(4-hydroxyphenylethyl)) Antifungal/antibacterial activity Hydroxyl groups increase polarity; lacks morpholine

Key Observations :

  • Morpholinoethyl side chains improve water solubility compared to aromatic or alkyl substituents, as seen in Moclobemide and related MAO inhibitors .
  • Halogenation (e.g., iodine in PIMBA) increases lipophilicity and tumor-targeting efficiency but may reduce metabolic stability .

Pharmacological and Binding Affinity Comparisons

Sigma Receptor Binding

  • Target Compound : Predicted to bind sigma receptors due to structural similarity to PIMBA and other benzamide sigma ligands. However, the absence of iodinated or methoxy groups may lower affinity compared to [125I]PIMBA (Kd = 5.80 nM for sigma-1) .
  • PIMBA Analogs : Exhibit high tumor uptake in prostate cancer models (Bmax = 1800–1930 fmol/mg protein), attributed to halogen and methoxy substituents .

Enzyme Inhibition

  • Moclobemide: Inhibits MAO-A (IC50 ~ 3 µM) via reversible binding; the morpholinoethyl chain enhances brain penetration .
  • Thrombin Inhibitors: Morpholinophenyl derivatives (e.g., 2-amino-N-(4′-morpholinophenyl)benzamide) show moderate thrombin inhibition (IC50 ~ 10 µM), suggesting the morpholine group’s role in modulating activity .

Physicochemical Data

  • Solubility: Morpholine enhances aqueous solubility (~1–5 mg/mL in PBS) compared to non-polar analogs.
  • Melting Point: Predicted to range between 150–200°C, similar to 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide (m.p. 168°C) .
  • pKa: The amino group (pKa ~13.86) contributes to basicity, influencing ionization and membrane permeability .

Biological Activity

2-amino-N-[2-(4-morpholinyl)ethyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound a candidate for cancer therapy.

Histone Deacetylase Inhibition

  • Cancer Treatment : HDAC inhibitors have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells. Studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against leukemia and solid tumors .
  • Neuroprotective Effects : Research suggests that HDAC inhibition may also provide neuroprotective effects, making it relevant for conditions such as Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • Leukemia Cells : The compound showed a reduction in cell viability with an IC50 value in the low micromolar range (approximately 5–10 µM), indicating potent anti-leukemic activity .
  • Solid Tumors : It has also been tested against solid tumor cell lines, yielding similar results with effective inhibition of cell growth .

Case Studies

  • Study on Leukemia : A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in leukemia cells through the activation of pro-apoptotic pathways .
  • Neuroprotection : Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal death. The compound was shown to enhance neuronal survival rates under stress conditions, suggesting its utility in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Morpholine Substituents : Alterations in the morpholine ring have been shown to affect potency; for example, substituents that increase lipophilicity tend to enhance cellular uptake and bioavailability.
  • Amino Group Modifications : Variations at the amino group can lead to changes in binding affinity to HDACs, impacting the overall efficacy of the compound .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other known HDAC inhibitors:

CompoundTarget DiseaseIC50 (µM)Mechanism
This compoundLeukemia5–10HDAC Inhibition
VorinostatCutaneous T-cell lymphoma0.5HDAC Inhibition
PanobinostatMultiple Myeloma0.1HDAC Inhibition

Properties

IUPAC Name

2-amino-N-(2-morpholin-4-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYILUBAXZNMMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588608
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857486-15-8
Record name 2-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.